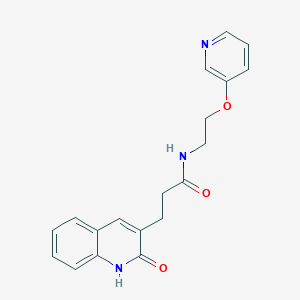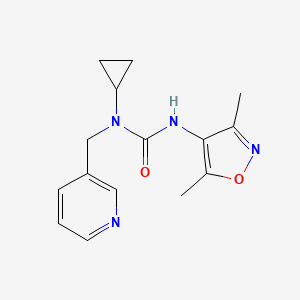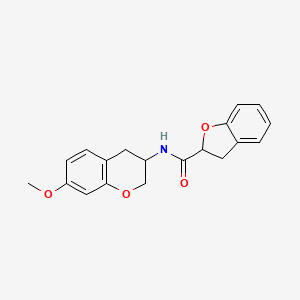![molecular formula C17H16FN3O4 B7056525 3-[2-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B7056525.png)
3-[2-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-[1]benzofuro[3,2-d]pyrimidin-4-one is a synthetic organic compound with diverse applications in scientific research. It features a complex molecular structure, combining benzofuro and pyrimidinone frameworks, with a fluorinated pyrrolidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is synthesized through multi-step organic synthesis, involving:
Formation of the benzofuro[3,2-d]pyrimidinone core.
Introduction of the pyrrolidine group via nucleophilic substitution or cycloaddition reactions.
Fluorination using selective fluorinating agents.
Functional group transformations to achieve the final structure.
Industrial Production Methods
In industrial settings, scalable methods such as continuous flow chemistry and catalytic processes are employed to enhance yield and purity. Optimization of reaction conditions, including temperature, solvent, and catalyst selection, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : Forms oxidized derivatives under oxidative conditions using agents like potassium permanganate.
Reduction: : Reduction with hydride donors like sodium borohydride.
Substitution: : Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Alkyl halides, sulfonates under basic or acidic conditions.
Major Products
Oxidation: : Higher oxidation states or modified functional groups.
Reduction: : Formation of alcohol or amine derivatives.
Substitution: : Varied substituted derivatives based on electrophile used.
Scientific Research Applications
3-[2-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-[1]benzofuro[3,2-d]pyrimidin-4-one is used across multiple disciplines:
Chemistry: : As a building block in organic synthesis and drug development.
Biology: : In studying enzyme interactions and cellular pathways.
Medicine: : Potential therapeutic uses, including anticancer and antiviral research.
Industry: : Applications in material science and chemical manufacturing.
Mechanism of Action
This compound exerts its effects by interacting with molecular targets such as enzymes, receptors, and DNA. The fluorine atom influences binding affinity and selectivity, enhancing biological activity. It modulates specific pathways, leading to desired biochemical effects.
Comparison with Similar Compounds
Similar Compounds
3-[2-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-[1]benzofuro[3,2-d]pyrimidin-5-one
3-[2-[(2S,4S)-4-chloro-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Uniqueness
3-[2-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-[1]benzofuro[3,2-d]pyrimidin-4-one stands out due to:
Fluorination: : Enhances biological activity and stability.
Structural Complexity: : Unique combination of benzofuro and pyrimidinone frameworks.
These distinct features contribute to its efficacy and versatility in scientific research.
Properties
IUPAC Name |
3-[2-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4/c18-10-5-11(8-22)21(6-10)14(23)7-20-9-19-15-12-3-1-2-4-13(12)25-16(15)17(20)24/h1-4,9-11,22H,5-8H2/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCHEEJEZSGJEB-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CO)C(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1CO)C(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]-(1-oxo-1,4-thiazinan-4-yl)methanone](/img/structure/B7056448.png)
![1-(3,4-dihydro-2H-chromen-3-yl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7056449.png)
![1-[[1-(2-Tert-butylsulfonylacetyl)piperidin-2-yl]methyl]pyrrolidin-2-one](/img/structure/B7056450.png)
![N-(3-cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)-2-[methyl-(1-methylpyrazol-3-yl)amino]acetamide](/img/structure/B7056457.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxybutanamide](/img/structure/B7056461.png)
![1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-[[1-(2-methylphenyl)cyclopropyl]methyl]urea](/img/structure/B7056469.png)

![[1-(2-Methoxyphenyl)cyclohexyl]-[4-([1,2,4]triazolo[1,5-a]pyrazin-5-yl)piperazin-1-yl]methanone](/img/structure/B7056495.png)
![3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]piperidine-1-carboxamide](/img/structure/B7056507.png)
![3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-methyl-N-(oxan-4-ylmethyl)benzamide](/img/structure/B7056511.png)
![5-chloro-N-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B7056517.png)
![3-Ethyl-3-methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B7056518.png)

